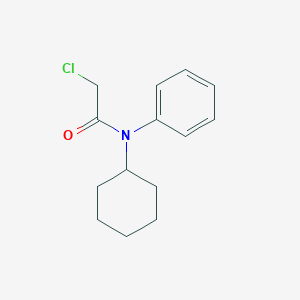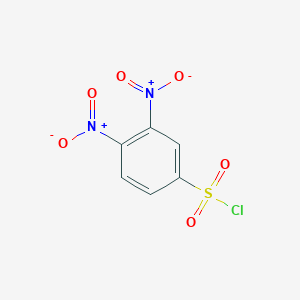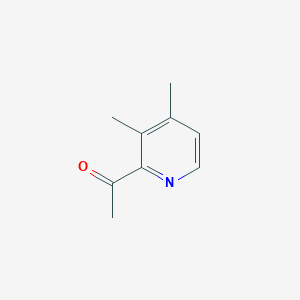
1-Methyl-6-nitronaphthalene
Vue d'ensemble
Description
1-Methyl-6-nitronaphthalene is a derivative of naphthalene . It has the molecular formula C11H9NO2 . It is an intermediate in the production of naphthylamine, a precursor to dyes .
Synthesis Analysis
The synthesis of 1-nitronaphthalene, a close relative of 1-methyl-6-nitronaphthalene, has been studied extensively. A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane has been presented .Molecular Structure Analysis
The molecular structure of 1-Methyl-6-nitronaphthalene is characterized by its linear formula C11H9NO2 . More detailed structural information might be found in databases like ChemSpider .Chemical Reactions Analysis
The nitration of naphthalene and its derivatives has been a subject of extensive research . Nitronaphthalene derivatives efficiently populate their electronically excited triplet states upon photoexcitation through ultrafast intersystem crossing .Physical And Chemical Properties Analysis
1-Methyl-6-nitronaphthalene exhibits unique photophysical and chemical properties . These characteristics make it one of the most studied groups of organic compounds. Naphthalene derivatives have a rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability .Applications De Recherche Scientifique
Electrochemistry : It shows better reduction efficiency as a cathode material for magnesium reserve batteries, indicating potential for improved capacity and performance in various electrolytes (Thirunakaran et al., 1996).
Environmental Science : Nitro- and methylnitronaphthalenes significantly contribute to the vapor-phase mutagenicity of ambient air. Nighttime samples show enhanced mutagenic activity due to N03 radical-initiated reactions of naphthalene and methylnaphthalenes (Gupta et al., 1996).
Toxicology : It is a primary lung toxicant, causing unique ultrastructural changes, leading to necrosis and exfoliation in bronchioles, and severe liver damage in rodents (Sauer et al., 1997).
Atmospheric Chemistry : Photoreactions of 1-nitronaphthalene in aqueous media can produce singlet oxygen and radical species in atmospheric waters, with pH-dependent reactivity (Brigante et al., 2010).
Photochemistry : Under illumination in various media, 1-nitronaphthalene undergoes high yield, clean conversion to 1-chloro-naphthalenes, indicating a new type of aromatic photosubstitution (Frśater & Havinga, 1970).
Analytical Chemistry : A method for analyzing 1-nitronaphthalene in cigarette smoke revealed that these compounds were not detected in mainstream smoke of various cigarettes (El-Bayoumy et al., 1985).
Modeling Studies : The nitronaphthalene kinetics mechanism effectively models its formation and decay in regional airmasses, with gas-phase photolysis being a major degradation pathway (Feilberg et al., 1999).
Spectroscopy : Nitronaphthalenes in dimethylacetamide solution show similar proton magnetic resonance spectra to dinitronaphthalenes and dimethylnaphthalenes, with steric crowding observed in some cases (Wells & Alcorn, 1963).
Synthesis : A simple and efficient method for the synthesis of 1-nitronaphthalene using sole nitric acid was developed, yielding 86.6% under mild conditions (Gong-an et al., 2009).
Biological Activity : Antibacterial, antifungal, and antialgal properties were demonstrated for four new nitronaphthalenes isolated from Coniothyrium sp (Krohn et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models . There is also interest in the use of naphthalene derivatives as fluorescence probes due to their strong fluorescence, electroactivity, and photostability .
Propriétés
IUPAC Name |
1-methyl-6-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBGESONWKYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147315 | |
| Record name | 1-Methyl-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-nitronaphthalene | |
CAS RN |
105752-67-8 | |
| Record name | 1-Methyl-6-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105752678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-6-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B39DGQ92O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)



![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)



